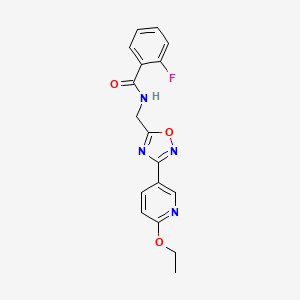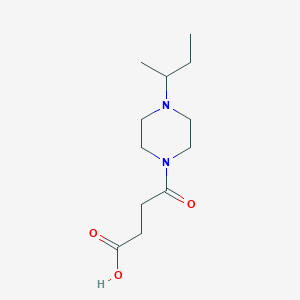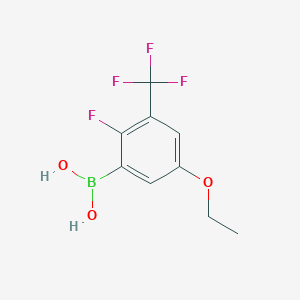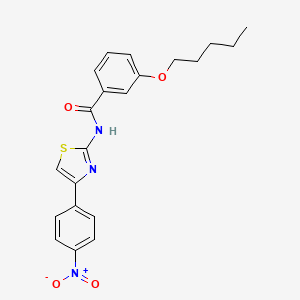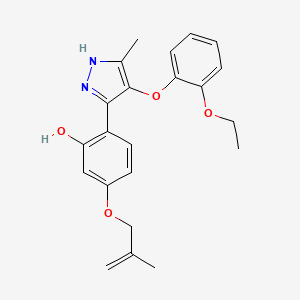
2-(4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a type of phenol, which is an aromatic compound that contains a hydroxyl group directly bonded to a benzene ring . It also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The ethoxy and methylallyloxy groups are ether functional groups attached to the phenol and pyrazole rings.
Chemical Reactions Analysis
Phenols are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation . Pyrazoles can also participate in various reactions, such as nucleophilic substitution at the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenol group could make it somewhat acidic, and the ether groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Tautomerism
Research on NH-pyrazoles, which are structurally related to the compound , focuses on their annular tautomerism. The study of four NH-pyrazoles, including their structure determination by X-ray crystallography and NMR spectroscopy, provides insights into the complex pattern of hydrogen bonds and the tautomerism in solution and the solid state. These findings are critical for understanding the molecular behavior of pyrazole-based compounds, which could inform their applications in materials science and molecular design (Cornago et al., 2009).
Antioxidant Activity
A study on the ethanolic extract from Protea hybrid ‘Susara’ identified phenolic compounds, including pyrazole derivatives, showing significant antioxidant activity. This suggests the potential use of similar compounds in pharmaceutical, cosmetic, and therapeutic industries for their antioxidant properties, which can contribute to health and wellness products (León et al., 2014).
Molecular Docking and Quantum Chemical Calculations
Another research focused on molecular docking and quantum chemical calculations of a pyrazole compound to understand its molecular structure, spectroscopic data, and biological effects prediction. These studies are essential for drug design and development, providing a foundation for creating new therapeutic agents based on pyrazole and phenol derivatives (Viji et al., 2020).
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives, similar to the target compound, have been investigated for their corrosion inhibition effect on copper in hydrochloric acid systems. Such studies highlight the potential application of pyrazole-based compounds in protecting metals from corrosion, which is crucial for industrial applications and materials science (Sudheer & Quraishi, 2015).
Antimicrobial Activity
Phenolic compounds, including non-halogenated derivatives, have a long history of use as antiseptics and have recently been recognized for their potential to control microbial growth in foods. This suggests that compounds with a phenolic structure may also possess antimicrobial properties, useful in food preservation and safety (Davidson & Brandén, 1981).
Eigenschaften
IUPAC Name |
2-[4-(2-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-5-26-19-8-6-7-9-20(19)28-22-15(4)23-24-21(22)17-11-10-16(12-18(17)25)27-13-14(2)3/h6-12,25H,2,5,13H2,1,3-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNRDHHGJUKRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate](/img/structure/B2889419.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2889420.png)
![6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B2889421.png)
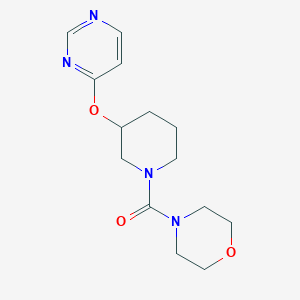
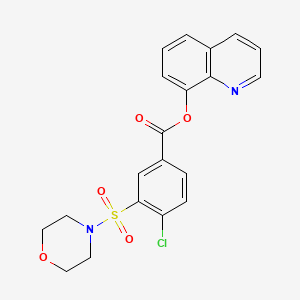
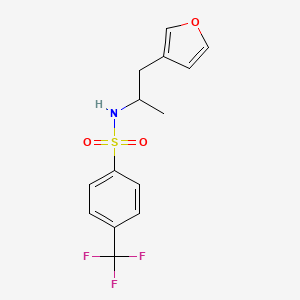
![1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2889428.png)
